1H-Azepine-2,7-dione, 1-dodecyltetrahydro-
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Overview
Description
1H-Azepine-2,7-dione, 1-dodecyltetrahydro- is a heterocyclic compound featuring a seven-membered ring with nitrogen and oxygen atoms. This compound is part of the azepine family, known for its diverse biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- typically involves [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . These reactions are attractive due to their simplicity and potential for producing biologically active azepine structures. The reaction conditions often include the use of lithiated allenes or alkynes and isothiocyanates .
Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research aimed at optimizing the synthesis process for large-scale production. The focus is on improving yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
Scientific Research Applications
1H-Azepine-2,7-dione, 1-dodecyltetrahydro- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Azepine: A seven-membered heterocycle with nitrogen.
Azepane: A saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Uniqueness: 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring.
Properties
CAS No. |
114609-80-2 |
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Molecular Formula |
C18H33NO2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
1-dodecylazepane-2,7-dione |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-13-16-19-17(20)14-11-12-15-18(19)21/h2-16H2,1H3 |
InChI Key |
CNNNWFYURNLRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)CCCCC1=O |
Origin of Product |
United States |
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